ヒンバシン

説明

Synthesis Analysis

The total synthesis of himbacine has been achieved through various innovative methods. Chackalamannil et al. (1999) reported a highly efficient synthetic strategy, utilizing an intramolecular Diels-Alder reaction followed by a [3 + 2] cycloaddition to produce the isoxazolidine derivative, which is then further processed to yield himbacine (Chackalamannil et al., 1999). Similarly, Wong and Sherburn (2003) presented a formal total synthesis involving key C-C bond-forming steps like Stille coupling reactions and a 6-exo-trig acyl radical cyclization (Wong & Sherburn, 2003).

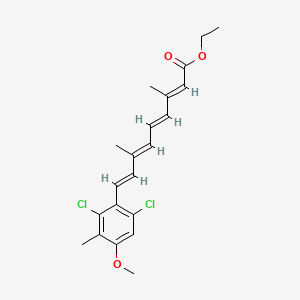

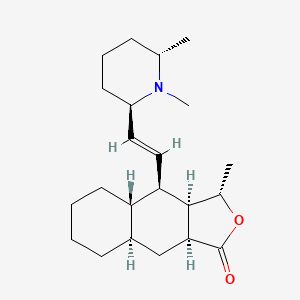

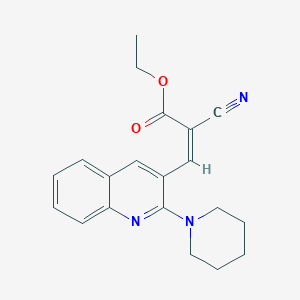

Molecular Structure Analysis

Himbacine's molecular structure is characterized by a tricyclic core with multiple stereocenters, which poses a challenge for synthesis. The efficient construction of its complex framework has been demonstrated through various synthetic strategies, highlighting the molecule's intricate architecture and the synthetic ingenuity required to assemble such structures.

Chemical Reactions and Properties

Key chemical reactions involved in himbacine synthesis include the intramolecular Diels-Alder reaction, which serves as a cornerstone for constructing its cyclic core. Advanced techniques, such as Stille coupling and radical cyclization, have been employed to establish the necessary carbon-carbon bonds, showcasing the molecule's demanding synthetic requirements and the versatility of organic synthesis methods in achieving complex molecular architectures.

Physical Properties Analysis

The synthesis and studies on himbacine analogs emphasize the critical role of its physical properties, such as solubility and crystallinity, which influence its biological activity and synthesis efficiency. These properties are crucial for the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Chemical Properties Analysis

Himbacine's chemical properties, including its reactivity and stability, are defined by its unique structural features. The molecule's ability to act as a muscarinic receptor antagonist is intrinsically linked to its chemical structure, illustrating the direct relationship between a molecule's architecture and its biological function.

科学的研究の応用

トロンビン受容体拮抗薬合成

ヒンバシンアナログは、ボラパキサルなどのトロンビン受容体拮抗薬の合成における重要なキラルシントンです . ボラパキサルは、天然物ヒンバシンに基づいてメルク&カンパニー社が開発したトロンビン受容体拮抗薬です . ボラパキサルは、PAR-1の選択的拮抗作用を介してトロンビン誘発血小板凝集を阻害し、強力な抗血小板剤として作用します .

キラルプロパルギルアルコールのための生体触媒

バークホルデリア・セパシアATCC25416由来の Lipasee Aは、エナンチオマー的に富んだ(4R)-4-ヒドロキシ-N,N-ジフェニル-2-ペンチンアミドの酵素的調製のための触媒として用いられてきました . この化合物は、トロンビン受容体拮抗薬の合成における重要なキラルシントンです . この研究は、新しいヒンバシンアナログの調製のためのキラルプロパルギルアルコールの生成において、Lipasee Aが有望な生体触媒であることを明らかにしています .

ムスカリン性アセチルコリン受容体拮抗薬

ヒンバシンは、いくつかのムスカリン性アセチルコリン受容体に作用します . これらの受容体は、Gタンパク質共役型受容体(GPCR)の一種であり、ヒンバシンはこれらの受容体を拮抗することが明らかになっています . これにより、ヒンバシンはこれらの受容体を標的とする薬物の開発のための潜在的な候補となっています。

伝統医学

ヒンバシンは、伝統医学で使用される植物によって作られた化合物です . ヒンバシンを含むガルブリミマ植物の樹皮は、パプアニューギニア地域の住民の伝統医学や儀式において、鎮痛剤、解熱剤、幻覚剤として使用されています .

オピオイド受容体ターゲット

ヒンバシンがオピオイド受容体に作用するという予想外の発見は、創薬の可能性を高めています . これにより、これらの受容体を標的とする薬物の開発のための新たな道が開かれます。

抗けいれん薬

ヒンバシンは、筋痙攣を抑える化合物である抗けいれん薬として有望視されています . これにより、筋痙攣を伴う病状の治療薬の開発のための潜在的な候補となっています。

作用機序

Target of Action

Himbacine is an alkaloid that primarily targets the muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate heart rate and smooth muscle contraction .

Mode of Action

Himbacine acts as a muscarinic receptor antagonist , specifically for the muscarinic acetylcholine receptor M2 . As an antagonist, it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. This prevents the receptor from triggering a response, thereby inhibiting the normal function of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by himbacine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors, including the muscarinic acetylcholine receptor M2 . By blocking the activation of the M2 receptor, himbacine can alter the signaling within this pathway, potentially affecting various physiological processes such as heart rate and smooth muscle contraction .

Pharmacokinetics

These properties would significantly impact the bioavailability of himbacine, determining how much of the compound reaches its target site in the body after administration .

Result of Action

The molecular and cellular effects of himbacine’s action primarily involve changes in signal transduction within cells due to the blockade of the muscarinic acetylcholine receptor M2 . This can lead to alterations in various physiological processes regulated by this receptor, such as heart rate and smooth muscle contraction .

Action Environment

Environmental factors can potentially influence the action, efficacy, and stability of himbacine. For instance, factors such as temperature and pH could affect the stability of the compound, while the presence of other substances in the body could influence its absorption and distribution . .

将来の方向性

Himbacine shows promise as a starting point in Alzheimer’s disease research . Vorapaxar, a synthetic analog of Himbacine, is a novel, first-in-class, protease-activated receptor-1 antagonist . Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .

特性

IUPAC Name |

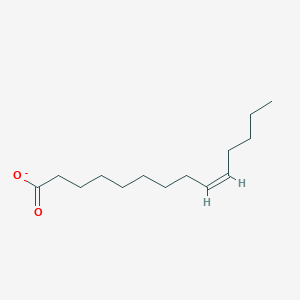

(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15-,16+,17+,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNFDSPHNUFOS-LPJDIUFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027483 | |

| Record name | Himbacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6879-74-9 | |

| Record name | (+)-Himbacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Himbacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Himbacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIMBACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17C7V122D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)